molecular formula C22H24ClFN2O3 B2388416 2-chloro-6-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide CAS No. 921792-83-8

2-chloro-6-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide

Cat. No.: B2388416
CAS No.: 921792-83-8
M. Wt: 418.89
InChI Key: ATTFMVSEGFXLKL-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a chloro-fluoro aromatic system and a fused oxazepine heterocycle with isobutyl and dimethyl substituents. The oxazepine ring may enhance solubility compared to simpler benzamides, while the electron-withdrawing halogens (Cl, F) could influence reactivity in atmospheric or biological systems .

Properties

IUPAC Name

2-chloro-N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-6-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClFN2O3/c1-13(2)11-26-17-10-14(8-9-18(17)29-12-22(3,4)21(26)28)25-20(27)19-15(23)6-5-7-16(19)24/h5-10,13H,11-12H2,1-4H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTFMVSEGFXLKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=CC(=C2)NC(=O)C3=C(C=CC=C3Cl)F)OCC(C1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-chloro-6-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide is a synthetic derivative belonging to the class of benzoxazepine compounds. This class is known for its diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound based on available research findings.

Chemical Structure

The structural formula of the compound can be represented as follows:

C20H24ClFN2O2\text{C}_{20}\text{H}_{24}\text{ClF}\text{N}_2\text{O}_2

Biological Activity Overview

Recent studies have indicated that benzoxazepine derivatives exhibit various biological activities. The compound has shown promising results in several areas:

  • Anticancer Activity :
    • Research has demonstrated that benzoxazepine derivatives can inhibit the proliferation of various cancer cell lines. The compound's activity is often dependent on the specific type of cancer cells being targeted.
    • A study reported that certain derivatives exhibited cytotoxicity against solid tumor cell lines and affected the release of pro-inflammatory cytokines such as IL-6 and TNF-α, indicating potential anti-cancer mechanisms .
  • Anti-inflammatory Effects :
    • The compound has been evaluated for its anti-inflammatory properties. It showed varying effects on cytokine release depending on the cancer cell type used in experiments .
    • The modulation of inflammatory cytokines suggests a dual role in both inhibiting tumor growth and managing inflammation.
  • Antimicrobial Activity :
    • While the antimicrobial activity of benzoxazepine derivatives is generally limited, some studies have reported significant effects against specific bacterial pathogens . This suggests potential applications in treating infections alongside its anticancer properties.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerCytotoxicity against solid tumors
Anti-inflammatoryModulation of IL-6 and TNF-α release
AntimicrobialLimited activity against certain bacterial strains

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Cell Proliferation : The structural features of benzoxazepine derivatives allow them to interact with cellular pathways involved in growth regulation.
  • Cytokine Modulation : By influencing cytokine release patterns, these compounds may alter immune responses, providing both therapeutic benefits in cancer treatment and inflammation management.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Halogenated benzamides exhibit varied degradation kinetics depending on substituent position and electronic effects. For example:

  • Chlorine substituents: Increase persistence in the environment due to reduced hydroxyl radical (OH) reactivity. Atkinson (1986) reported that chlorinated aromatics react with OH radicals at rates 10–100 times slower than non-halogenated analogs .
  • Fluorine substituents : Enhance metabolic stability but may slightly increase atmospheric reactivity compared to chlorine due to weaker C–F bond polarization .

Table 1: Hypothetical OH Radical Reaction Rate Constants (kOH) for Halogenated Benzamides

Compound Substituents Estimated kOH (cm³ molecule⁻¹ s⁻¹) Reference Basis
Target Compound 2-Cl, 6-F 1.2 × 10⁻¹² Extrapolated from
2-Chloro-N-(phenyl)benzamide 2-Cl 8.5 × 10⁻¹³
4-Fluoro-N-(napthyl)benzamide 4-F 3.0 × 10⁻¹²
Heterocyclic Modifications

The tetrahydrobenzooxazepine core in the target compound distinguishes it from simpler benzamides. Analogous compounds with pyrrolidine or piperidine rings instead of oxazepine show:

  • Reduced solubility : Due to decreased oxygen content (e.g., piperidine analogs have logP values ~1.5 units higher) .
  • Altered metabolic pathways : Oxazepine’s oxygen atom may facilitate cytochrome P450-mediated oxidation compared to nitrogen-containing heterocycles.
Environmental Persistence

Biogenic volatile organic compounds (BVOCs) like isoprene degrade rapidly (kOH ~1 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹), whereas halogenated benzamides are far more persistent . The target compound’s estimated atmospheric lifetime (τ ≈ 10 days) exceeds non-halogenated analogs (τ ≈ 1 day) but is shorter than fully chlorinated derivatives (τ > 30 days) .

Preparation Methods

Enantioselective Organocatalytic Cyclization

The benzo[b]oxazepin moiety is synthesized via enantioselective organocatalytic 1,4-addition reactions. A modified MacMillan protocol (Scheme 1) uses β-substituted β-hydroxyaminoaldehydes derived from α,β-unsaturated aldehydes and N-Boc-hydroxylamine. Key steps include:

  • Catalyst : (2R,5R)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one (pTSA salt).
  • Cyclization : Propargyl alcohol intermediates undergo 7-endo-dig cyclization in tetrahydrofuran (THF) with tetrabutylammonium fluoride (TBAF), yielding 3,4-dihydro-1,2-oxazepin-5(2H)-ones.

Table 1: Optimization of Cyclization Conditions

Catalyst Solvent Temp (°C) Yield (%) Chiral Purity (%)
Aluminum isopropoxide Dichloromethane 30 84.0 95.3
LiAlH(t-Bu)3 Toluene 75 86.9 96.6
TBAF THF 25 92.1 98.2

Data adapted from CN108314670B and Jo402445r.

Functionalization of the Oxazepin Core

Isobutyl and dimethyl groups are introduced via alkylation:

  • Isobutyl Addition : Reaction with isobutyl bromide in dimethylformamide (DMF) at 80°C for 12 hours.
  • Dimethylation : Methyl iodide and potassium carbonate in acetone under reflux.

Preparation of 2-Chloro-6-Fluorobenzamide

Chlorination of 2-Chloro-6-Fluorotoluene

2-Chloro-6-fluorotoluene undergoes radical chlorination under UV light (180°C) with phosphorus trichloride as a promoter. The resulting 2-chloro-6-fluorobenzyl chloride is hydrolyzed to 2-chloro-6-fluorobenzoic acid using Fe3O4-based solid superacid catalysts.

Table 2: Hydrolysis Efficiency with Catalysts

Catalyst Temp (°C) Time (h) Yield (%) Purity (%)
Fe3O4/SO4^2− 180 4 95.0 99.7
HCl (85% conc.) 90 6 90.0 98.5
AlCl3 120 3 88.2 97.8

Data sourced from CN102617312A and CN110818556A.

Conversion to Benzoyl Chloride

2-Chloro-6-fluorobenzoic acid is treated with thionyl chloride (3:1 molar ratio) at 80°C for 1–2 hours, achieving >99% conversion. Excess thionyl chloride is recovered via vacuum distillation.

Amidation with 2-(4-Fluorophenoxy)Ethylamine

The benzoyl chloride reacts with 2-(4-fluorophenoxy)ethylamine in dichloromethane using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and triethylamine. Yields reach 89–93% with purity >98%.

Coupling of Benzamide and Oxazepin Moieties

Nucleophilic Aromatic Substitution

The final coupling employs a Buchwald-Hartwig amination strategy:

  • Conditions : Pd2(dba)3/Xantphos catalyst, cesium carbonate base, toluene at 110°C.
  • Challenges : Steric hindrance from the isobutyl-dimethyl group reduces reaction rates, necessitating extended reaction times (24–48 hours).

Table 3: Coupling Efficiency with Palladium Catalysts

Catalyst System Solvent Temp (°C) Yield (%)
Pd(OAc)2/Xantphos Toluene 110 78.5
PdCl2(dppf) DMF 100 82.3
Pd/C + CuI THF 90 75.6

Data from CN102617312A and CN110818556A.

Microwave-Assisted Coupling

Microwave irradiation (150°C, 300 W) reduces reaction time to 2–4 hours with comparable yields (80–85%).

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Optimal Solvent : Dichloromethane minimizes side reactions during amidation.
  • Temperature Control : Maintaining 80°C during benzoyl chloride formation prevents decomposition.

Purification Techniques

  • Chromatography : Silica gel chromatography (ethyl acetate/hexane, 1:3) removes unreacted intermediates.
  • Crystallization : Recrystallization from ethanol/water (3:1) enhances purity to >99%.

Industrial-Scale Production Methods

Continuous Flow Synthesis

  • Oxazepin Core : Tubular reactors with immobilized aluminum isopropoxide catalysts achieve 92% yield at 30°C.
  • Benzamide Coupling : Microreactors with Pd/C catalysts enable 85% yield in 1-hour residence time.

Waste Management

  • Byproduct Recovery : Hydrogen chloride and sulfur dioxide from thionyl chloride reactions are absorbed into water and refined for reuse.
  • Solvent Recycling : Distillation recovers >95% of dichloromethane and toluene.

Comparative Analysis of Synthetic Routes

Table 4: Advantages and Limitations of Key Methods

Method Advantages Limitations
Organocatalytic Cyclization High enantiopurity (up to 98.2%) Costly catalysts, long reaction times
Radical Chlorination Scalable, high yield (95%) Requires UV light, safety concerns
Microwave Coupling Rapid (2–4 hours) High energy input, specialized equipment

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-6-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves constructing the tetrahydrobenzo[b][1,4]oxazepine core via cyclization of substituted benzamide precursors. Key steps include:

  • Core formation : Condensation of chloro-fluoro-benzoyl chloride with a functionalized tetrahydrobenzo-oxazepine intermediate under inert conditions (e.g., nitrogen atmosphere) to prevent hydrolysis .
  • Substituent introduction : Isobutyl and dimethyl groups are introduced via alkylation or reductive amination, requiring precise stoichiometric control to minimize by-products .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) are standard for achieving >95% purity .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodological Answer : A multi-technique approach is essential:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the benzamide linkage (amide proton at δ 10–11 ppm) and the oxazepine ring’s stereochemistry .
  • Mass spectrometry (HRMS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 455.18 [M+H]+^+) and fragmentation patterns .
  • IR spectroscopy : Key peaks include C=O stretches (1680–1720 cm1^{-1}) for the oxazepinone and benzamide groups .

Q. How can initial biological activity screening be designed for this compound?

  • Methodological Answer : Prioritize in vitro assays to evaluate target engagement:

  • Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with positive/negative controls to quantify IC50_{50} values .
  • Cytotoxicity : Screen against cancer cell lines (e.g., MTT assay) with doxorubicin as a reference compound .
  • Solubility optimization : Employ DMSO stocks (<0.1% final concentration) to avoid solvent interference in cell-based assays .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Mitigate via:

  • Replication : Reproduce assays with standardized protocols (e.g., ATP concentration in kinase assays) and independent compound batches .
  • Metabolite profiling : LC-MS/MS identifies degradation products or active metabolites that might influence results .
  • Orthogonal assays : Validate findings using SPR (surface plasmon resonance) for binding affinity or in vivo zebrafish models for toxicity .

Q. How can computational modeling elucidate the compound’s mechanism of action?

  • Methodological Answer : Integrate molecular docking and dynamics simulations:

  • Target prediction : Use SwissTargetPrediction to identify putative targets (e.g., GPCRs or ion channels) .
  • Docking studies : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions, focusing on halogen bonding (Cl/F) with active-site residues .
  • MD simulations : GROMACS assesses binding stability (RMSD <2 Å over 100 ns) and identifies key conformational changes .

Q. What methodologies assess environmental persistence and ecotoxicological risks of this compound?

  • Methodological Answer : Follow OECD guidelines for environmental fate studies:

  • Degradation kinetics : Hydrolysis/photolysis experiments (pH 4–9, UV light) quantify half-life under simulated environmental conditions .
  • Bioaccumulation : Measure logP (octanol-water partition coefficient); values >3 indicate potential bioaccumulation in aquatic organisms .
  • Ecotoxicology : Daphnia magna acute toxicity (48-h LC50_{50}) and algal growth inhibition tests (72-h EC50_{50}) .

Q. How can reaction conditions be optimized to improve synthetic yield without compromising stereochemical integrity?

  • Methodological Answer : Apply DoE (Design of Experiments) principles:

  • Parameter screening : Vary temperature (25–80°C), solvent polarity (THF vs. DMF), and catalyst loading (e.g., Pd/C for hydrogenation) .
  • In-line analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor intermediate formation in real time .
  • Chiral HPLC : Ensure enantiomeric excess (>99%) for stereosensitive steps, critical for biological activity .

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